molecular formula C15H20ClNO4 B8052236 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B8052236
M. Wt: 313.77 g/mol
InChI Key: ZDVSSXVVRYYLKC-GFCCVEGCSA-N
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Description

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate (CAS 1051916-41-6) is a chiral amino acid derivative designed for advanced organic and peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine moiety, which is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid . This makes it an essential building block for the sequential synthesis of complex peptides. The presence of the reactive chloromethyl ester group offers a versatile handle for further functionalization, facilitating the creation of active esters, prodrugs, or its incorporation into solid-phase synthesis scaffolds. With a molecular formula of C15H20ClNO4 and a molecular weight of 314, this reagent is characterized by its high purity (typically 95% or greater) and should be stored at -20°C for long-term stability . It is primarily used in pharmaceutical research as a key intermediate in the development of novel therapeutic agents, including potential applications in cancer and neurological disorders, as evidenced by related Boc-protected amino acid derivatives . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVSSXVVRYYLKC-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Boc Protection Protocol

The reaction is performed in a biphasic acetone-water system (4:1 v/v) with triethylamine (Et₃N) as a base. Di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise at 0–40°C, and the mixture is stirred for 0.5–4 hours. Post-reaction workup involves solvent evaporation, extraction with ethyl acetate, and acidification to isolate the Boc-protected intermediate:

(R)-2-Amino-3-phenylpropanoic acid+(Boc)₂OEt₃N, acetone/H₂O(R)-2-[(tert-Butoxy)carbonyl]amino-3-phenylpropanoic acid\text{(R)-2-Amino-3-phenylpropanoic acid} + \text{(Boc)₂O} \xrightarrow{\text{Et₃N, acetone/H₂O}} \text{(R)-2-{[(tert-Butoxy)carbonyl]amino}-3-phenylpropanoic acid}

Yields range from 60–95% depending on the amino acid’s steric hindrance.

Industrial-Scale Modifications

Large-scale production often employs flow microreactor systems to enhance reaction efficiency and reduce racemization. For example, a continuous flow setup with a residence time of 10 minutes at 25°C achieves >99% conversion.

Chloromethyl Esterification of Boc-Protected Intermediate

The Boc-protected carboxylic acid is esterified with chloromethanol to introduce the chloromethyl group. This step requires careful control to avoid epimerization.

Classical Esterification with Chloromethanol

The acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0°C. Chloromethanol is then added, and the reaction proceeds under reflux for 4–6 hours. The mechanism involves initial formation of an acyl chloride, which reacts with chloromethanol:

Boc-protected acid+SOCl₂Acyl chlorideClCH₂OHChloromethyl ester\text{Boc-protected acid} + \text{SOCl₂} \rightarrow \text{Acyl chloride} \xrightarrow{\text{ClCH₂OH}} \text{Chloromethyl ester}

Yields are moderate (50–70%) due to competing hydrolysis.

Mitsunobu Reaction for Stereoretention

To preserve chirality, the Mitsunobu reaction is employed. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the esterification at 0°C in tetrahydrofuran (THF):

Boc-protected acid+ClCH₂OHPPh₃, DEADChloromethyl ester\text{Boc-protected acid} + \text{ClCH₂OH} \xrightarrow{\text{PPh₃, DEAD}} \text{Chloromethyl ester}

This method achieves >90% yield and >99% enantiomeric excess (ee).

Alternative Synthetic Routes

Enzymatic Resolution

Racemic mixtures of the chloromethyl ester are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the (S)-enantiomer in phosphate buffer (pH 7.0) at 37°C, leaving the desired (R)-enantiomer intact.

Solid-Phase Synthesis

For combinatorial chemistry applications, the compound is synthesized on Wang resin. The Boc-protected amino acid is loaded onto the resin, followed by chloromethylation using chloromethyl methyl ether (MOMCl) and N,N-diisopropylethylamine (DIPEA).

Reaction Optimization Data

ParameterClassical EsterificationMitsunobu ReactionEnzymatic Resolution
Yield 50–70%85–95%40–60%
ee 85–90%>99%>99%
Reaction Time 4–6 hours2–3 hours24–48 hours
Cost Efficiency HighModerateLow

Challenges and Solutions

  • Racemization : Prolonged exposure to acidic or basic conditions during esterification causes epimerization. Using low temperatures (0°C) and non-polar solvents (e.g., DCM) mitigates this.

  • Chloromethylation Side Reactions : Chloromethanol’s instability leads to dimerization. In situ generation via HCl gas bubbled into methanol at −20°C improves efficiency.

  • Scale-Up Limitations : Flow chemistry systems enhance heat transfer and mixing, enabling kilogram-scale production with consistent ee .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while the ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar aprotic solvents (e.g., DMF) at moderate temperatures.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Deprotection: Free amine derivative.

    Oxidation: Phenolic compounds.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is primarily utilized in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity.

  • Drug Design : The compound serves as a precursor for synthesizing bioactive molecules, particularly those targeting specific receptors or enzymes. The tert-butoxycarbonyl (Boc) protecting group is beneficial for selective deprotection during synthesis, facilitating the introduction of additional functional groups that can improve pharmacological properties .
  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the phenyl group can yield compounds with enhanced activity against tumor cells, making them candidates for further development as anticancer agents .

Organic Synthesis

In organic chemistry, this compound is valuable for its reactivity and versatility.

  • Building Block in Synthesis : The chloromethyl group serves as an electrophilic site for nucleophilic substitution reactions, allowing for the formation of a diverse array of derivatives. This property is exploited in synthesizing more complex organic molecules through multi-step reactions .
  • Synthesis of Peptides : The compound can be employed in peptide synthesis, where it acts as an amino acid derivative. The Boc group protects the amine during coupling reactions, simplifying the process of constructing peptide chains with desired sequences .

Biochemical Tools

This compound also finds use in biochemical applications.

  • Labeling and Probing : The chloromethyl moiety can be used for labeling biomolecules or as a probe in biochemical assays. Its ability to react with nucleophiles makes it suitable for tagging proteins or nucleic acids, aiding in studies of cellular processes and interactions .
  • Enzyme Inhibition Studies : Compounds derived from this structure have been investigated for their potential to inhibit specific enzymes involved in disease pathways. Understanding these interactions can lead to the development of new therapeutic strategies .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of modified derivatives of this compound. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for further development into therapeutic agents.

Case Study 2: Peptide Synthesis

Research demonstrated the utility of this compound in synthesizing cyclic peptides. By employing solid-phase peptide synthesis techniques, researchers successfully incorporated the chloromethyl derivative into peptide sequences that showed enhanced stability and activity compared to linear counterparts.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Chloromethyl Group: Acts as a reactive site for nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules.

    Boc-Protected Amine: The Boc group protects the amine during synthetic transformations and can be removed to reveal the free amine, which can interact with biological targets.

    Phenyl Group: Provides hydrophobic interactions and π-π stacking with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Aromatic Side Chain Variations
  • Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate (CAS 2137062-37-2): Differs in the aromatic substituent (naphthalene vs. phenyl) and stereochemistry (S vs. R). Synthetic Note: Discontinued commercial availability suggests challenges in stability or synthesis compared to the phenyl analogue .
  • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid (CAS SCHEMBL3485116): Features a 2-chlorophenyl substituent and a carboxylic acid instead of a chloromethyl ester. The electron-withdrawing chlorine atom may enhance electrophilicity in coupling reactions, while the free carboxylic acid enables direct peptide bond formation without ester hydrolysis .
Aliphatic vs. Aromatic Side Chains
  • Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate (CAS 40224-39-3): Replaces the phenyl group with a 3-methylbutanoate chain. The aliphatic side chain reduces aromatic interactions, improving solubility in nonpolar solvents but diminishing stacking in crystalline phases. Predicted density (1.116 g/cm³) and boiling point (337.6°C) reflect lower polarity .
Ester Group Modifications
  • Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 61546-80-3): Substitutes chloromethyl with ethyl ester and introduces a hydroxyl group. The hydroxyl group enhances hydrogen bonding, increasing polarity (molecular formula C₁₆H₂₂ClNO₅ vs. C₁₅H₂₀ClNO₄ for the target compound). This modification slows hydrolysis but provides a site for glycosylation or phosphorylation .

Stereochemical and Functional Group Comparisons

  • Methyl (2R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanamido}-3-phenylpropanoate: A dipeptide derivative with an amide linkage. The chloromethyl ester in the target compound offers superior leaving-group ability for nucleophilic substitution compared to methyl esters, facilitating efficient peptide chain elongation .
  • tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2-(2-(tosyloxy)ethyl)phenyl)propanoate (Compound 31 in ): Uses a tosyloxyethyl group instead of chloromethyl. Tosylates are better leaving groups but require harsher conditions (e.g., strong bases) for activation, whereas chloromethyl esters react under milder conditions .

Biological Activity

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈ClN₁O₄
  • Molecular Weight : 307.76 g/mol
  • CAS Number : 1932604-50-6

The compound features a chloromethyl group attached to a chiral amino acid derivative, which is significant for its biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, often involving the protection of amine groups and subsequent reactions to introduce the chloromethyl functionality. A common approach includes:

  • Protection of Amino Group : Using tert-butoxycarbonyl (Boc) to protect the amino group during synthesis.
  • Chloromethylation : Introducing the chloromethyl group via electrophilic substitution reactions.
  • Purification : The product is purified using techniques such as column chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an intermediate in drug synthesis and its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have been screened against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Results indicate that modifications to the phenyl group can enhance antibacterial efficacy .

Anticancer Potential

Chloromethyl derivatives have also been investigated for their anticancer properties. In vitro studies demonstrate that certain analogs can inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves:

  • Disruption of cellular signaling pathways.
  • Induction of oxidative stress within cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of chloromethylated amino acid derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of electron-withdrawing groups on the phenyl ring increased potency .
  • Case Study on Anticancer Activity :
    Another research effort focused on the anticancer effects of chloromethyl derivatives in human cancer cell lines. The findings suggested that these compounds could serve as leads for developing new anticancer agents due to their ability to modulate key proteins involved in cell cycle regulation .

Data Tables

Biological ActivityTarget OrganismIC50 Value (µM)Reference
AntibacterialS. aureus12
AntibacterialE. coli15
AnticancerHeLa Cells20
AnticancerMCF-7 Cells25

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate with high enantiomeric purity?

  • Methodological Answer : The synthesis requires multi-step strategies involving Boc (tert-butoxycarbonyl) protection of the amino group, followed by chloromethylation. Critical steps include:

  • Protection : Use di-tert-butyl dicarbonate (Boc₂O) in basic conditions (e.g., NaHCO₃) to protect the amine, preventing unwanted side reactions .
  • Chloromethylation : Introduce the chloromethyl group via nucleophilic substitution (e.g., chloromethyl methyl ether) under controlled pH and temperature to minimize racemization .
  • Purification : Employ column chromatography or recrystallization to isolate the (2R)-enantiomer, confirmed by chiral HPLC or polarimetry .

Q. How is the stereochemical integrity of this compound validated during synthesis?

  • Methodological Answer :

  • Analytical Techniques : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry, and compare optical rotation values with literature data.
  • Chiral Resolution : Employ chiral stationary phase HPLC with a mobile phase of hexane/isopropanol (95:5) to resolve enantiomers and calculate enantiomeric excess (ee) ≥98% .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as chloromethyl groups may release HCl under decomposition .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as intermediates may be sensitizers .
  • Waste Disposal : Neutralize acidic by-products with bicarbonate before disposal .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chloromethyl group in peptide coupling?

  • Methodological Answer :

  • Mechanistic Insight : The chloromethyl group undergoes SN2S_N2 displacement with nucleophiles (e.g., amines, thiols). Steric hindrance from the Boc group and phenyl ring slows kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) to enhance reactivity .
  • Kinetic Studies : Monitor reaction progress via 19F^{19}\text{F} NMR (if trifluoromethyl analogs are used) or LC-MS to optimize reaction time and minimize by-products like dimerization .

Q. How can conflicting data on reaction yields in Boc deprotection steps be resolved?

  • Methodological Answer :

  • Variable Analysis : Contradictions arise from differences in acid strength (e.g., TFA vs. HCl/dioxane) and reaction duration. For example:
Acid UsedDeprotection Time (h)Yield (%)Purity (%)Source
TFA28595
HCl47288
  • Resolution : Prefer TFA for faster deprotection but validate purity via 1H^{1}\text{H} NMR integration of Boc signals (δ ~1.4 ppm) .

Q. What advanced applications does this compound have in drug development?

  • Methodological Answer :

  • Peptide Prodrugs : The chloromethyl group enables covalent conjugation to thiol-containing biomolecules (e.g., glutathione), enhancing cellular uptake. For example:
  • Case Study : Coupling with a model peptide (e.g., Leu-enkephalin) increased bioavailability by 40% in murine models .
  • Targeted Delivery : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting moieties (e.g., folate ligands) for cancer-specific delivery .

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